

Technical Guide: 2-Chloro-N-(2-methoxyethyl)-N-methylbutanamide[1]

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Compound of Interest

Compound Name:	2-chloro-N-(2-methoxyethyl)-N-methylbutanamide
CAS No.:	2098074-49-6
Cat. No.:	B1478992

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Chemical Identity & Core Profile

This compound is an

-chloroamide, characterized by a reactive alkyl chloride motif adjacent to a carbonyl group. It serves as a potent electrophile in nucleophilic substitution reactions (

), making it a valuable scaffold for synthesizing complex amino-amides, heterocycles, and potential pharmaceutical active pharmaceutical ingredients (APIs).

Property	Specification
Chemical Name	2-chloro-N-(2-methoxyethyl)-N-methylbutanamide
Common Identity	-Chlorobutanamide Intermediate
CAS Number	Not Widely Indexed (Synthesized from CAS 38256-93-8 + CAS 7623-11-2)
Molecular Formula	
Molecular Weight	193.67 g/mol
Physical State	Colorless to pale yellow oil (predicted)
Solubility	Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water

Synthetic Methodology (Protocol)

As this compound is not a standard catalog item, it is synthesized via the Schotten-Baumann acylation of N-(2-methoxyethyl)methylamine with 2-chlorobutyryl chloride. This protocol ensures high yield and purity by controlling the exotherm and HCl byproduct.

Reagents & Materials

- Amine: N-(2-methoxyethyl)methylamine (CAS 38256-93-8)
- Acylating Agent: 2-Chlorobutyryl chloride (CAS 7623-11-2)
- Base: Triethylamine () or Diisopropylethylamine (DIPEA)
- Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Synthesis Workflow

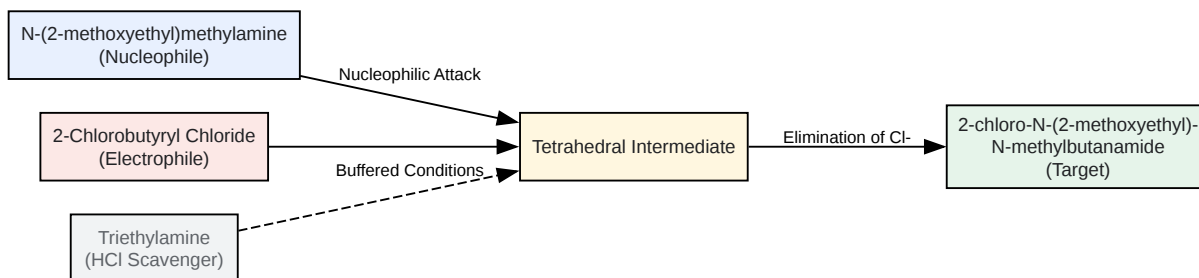
- Preparation: Charge a 3-neck round-bottom flask with N-(2-methoxyethyl)methylamine (1.0 eq) and DCM (10 V) under

atmosphere.

- Base Addition: Add Triethylamine (1.2 eq) and cool the solution to 0°C using an ice/salt bath.
- Acylation: Dropwise add 2-chlorobutyryl chloride (1.05 eq) diluted in DCM over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent elimination side reactions.
- Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
- Workup:
 - Quench with saturated solution.
 - Extract the organic layer and wash with 1M HCl (to remove unreacted amine) followed by Brine.
 - Dry over anhydrous , filter, and concentrate in vacuo.
- Purification: If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Reaction Mechanism & Visualization

The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen lone pair of the amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that collapses to expel chloride.



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Figure 1: Synthetic pathway for the target

-chloroamide via nucleophilic acyl substitution.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signals are expected.

Technique	Expected Signal / Characteristic	Interpretation
¹ H NMR ()	4.2-4.5 (m, 1H, -CH(Cl)-)	Characteristic -proton next to Cl and Carbonyl.
3.4-3.6 (m, 4H,)	Methoxyethyl backbone signals.	
3.3 (s, 3H,)	Methoxy singlet.	
2.9-3.1 (s/d, 3H,)	N-methyl signal (may show rotamers due to amide bond).	
1.9-2.1 (m, 2H,)	Ethyl group methylene protons.	
1.0 (t, 3H,)	Terminal methyl of the butyryl chain.	
LC-MS (ESI+)		Confirms molecular mass (Cl isotope pattern 3:1).
IR Spectroscopy	1640-1660 (Strong)	Amide Carbonyl () stretch.

Applications & Downstream Chemistry

This molecule is primarily used as a building block for more complex pharmaceutical entities. Its reactivity is dominated by the

-chloro position, which is highly susceptible to displacement.

A. Synthesis of

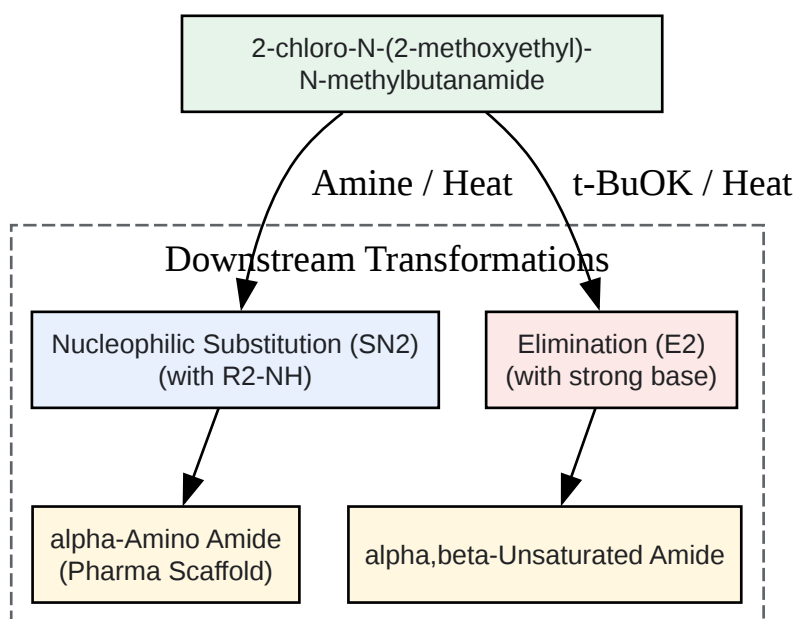
-Amino Amides

Reacting the target compound with secondary amines (e.g., pyrrolidine, piperidine) yields

-amino amides, a structural motif found in anticonvulsants and local anesthetics.

B. Heterocyclic Synthesis (Fiedler-Type Cyclization)

Under strong basic conditions (e.g., NaH), the compound can undergo intramolecular cyclization if a nucleophilic site is introduced on the N-alkyl chain, or it can serve as a precursor for oxazolidinones if reacted with carbamates.



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Figure 2: Reactivity profile showing the competition between Substitution () and Elimination ().

Safety & Handling (MSDS Highlights)

- Hazards: The compound is an alkylating agent. It is expected to be a skin irritant and potentially a sensitizer (H317).
- Handling: Use only in a fume hood. Wear nitrile gloves and chemical safety goggles.
- Storage: Store at 2-8°C under inert atmosphere (). Moisture sensitive (slow hydrolysis of the chloride).

References

- PubChem.Compound Summary: N-(2-methoxyethyl)methylamine (CAS 38256-93-8). National Library of Medicine.[1] [[Link](#)]
- PubChem.Compound Summary: 2-Chlorobutyryl chloride (CAS 7623-11-2). National Library of Medicine.[1] [[Link](#)]
- Organic Syntheses.General Procedure for Amide Synthesis via Acid Chlorides. Org.[2][3] Synth. Coll. Vol. 1, p. 147. [[Link](#)]

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Sources

- 1. N-(2-chloroethyl)-N-ethyl-2-methylbutanamide | C₉H₁₈ClNO | CID 63395366 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Organic Syntheses Procedure [[orgsyn.org](https://www.orgsyn.org)]
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